Methyl 5-amino-2-bromo-4-methylbenzoate
Overview
Description
Methyl 5-amino-2-bromo-4-methylbenzoate is an organic compound with the molecular formula C9H10BrNO2. It is a derivative of benzoic acid, featuring a bromine atom, an amino group, and a methyl ester group. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-amino-2-bromo-4-methylbenzoate can be synthesized from 5-amino-2-bromo-4-methylbenzoic acid. The process involves the esterification of the carboxylic acid group using methanol and thionyl chloride (SOCl2). The reaction mixture is refluxed for about 2 hours, then cooled, quenched with water, and extracted with ethyl acetate .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-2-bromo-4-methylbenzoate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Substitution: Various substituted benzoates depending on the nucleophile used.
Oxidation: Products like nitrobenzoates or quinones.
Reduction: Aminobenzoates or other reduced derivatives.
Hydrolysis: 5-amino-2-bromo-4-methylbenzoic acid.
Scientific Research Applications
Methyl 5-amino-2-bromo-4-methylbenzoate is used in various fields of scientific research:
Chemistry: As an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: In the development of biochemical assays and as a potential probe for biological studies.
Medicine: Investigated for its potential pharmacological properties and as a building block in drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-amino-2-bromo-4-methylbenzoate depends on its application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. In biological systems, its effects are mediated through interactions with specific molecular targets, such as enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Methyl 5-amino-2-bromo-4-methylbenzoate can be compared with other similar compounds like:
- Methyl 5-amino-2-bromobenzoate
- Methyl 5-amino-2-bromo-4-chlorobenzoate
These compounds share similar structural features but differ in their substituents, which can influence their reactivity and applications
Properties
IUPAC Name |
methyl 5-amino-2-bromo-4-methylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-5-3-7(10)6(4-8(5)11)9(12)13-2/h3-4H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLNWLHJRDAYTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)C(=O)OC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20718852 | |
Record name | Methyl 5-amino-2-bromo-4-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20718852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
474330-54-6 | |
Record name | Methyl 5-amino-2-bromo-4-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20718852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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